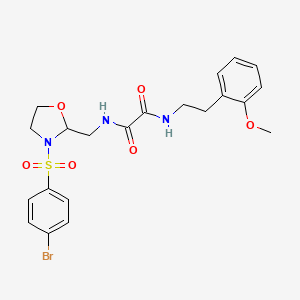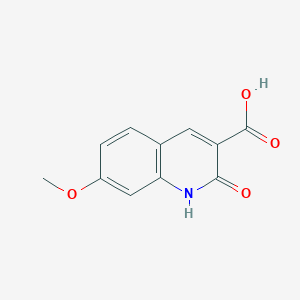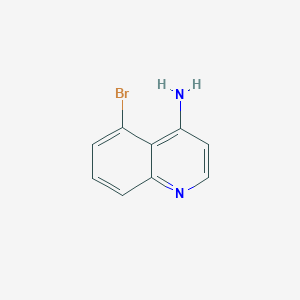
5-溴喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromoquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 5th position and an amine group at the 4th position
科学研究应用
5-Bromoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline derivatives, which include 5-bromoquinolin-4-amine, are known to have a broad range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .
Mode of Action
It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Information about the pharmacokinetics of similar compounds, such as other quinoline derivatives, can be found .
Result of Action
It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to have various biological activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-4-amine typically involves the bromination of quinolin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromoquinolin-4-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反应分析
Types of Reactions: 5-Bromoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, nitric acid in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Nitrosoquinoline, nitroquinoline.
Reduction: Reduced amine derivatives.
相似化合物的比较
Quinolin-4-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloroquinolin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
5-Fluoroquinolin-4-amine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness: 5-Bromoquinolin-4-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
5-bromoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWGAKFTZZFIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
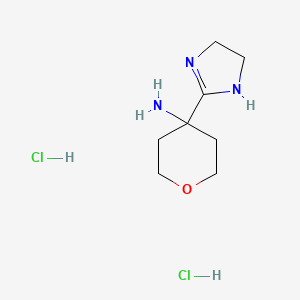
![1-Benzyl-3-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2513794.png)
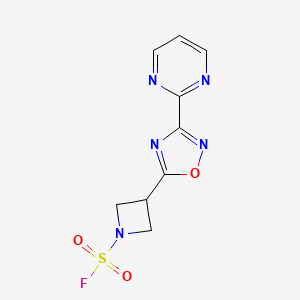
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2513797.png)
![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)
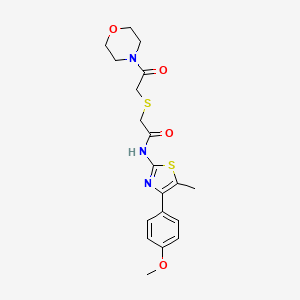
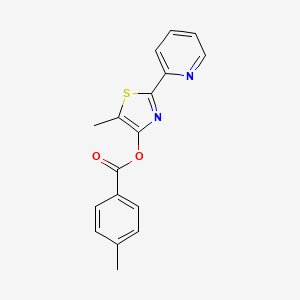
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)
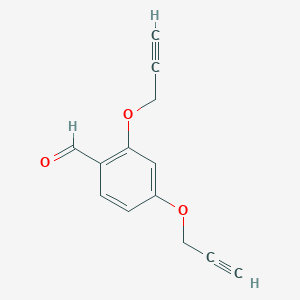
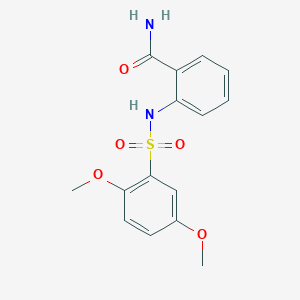
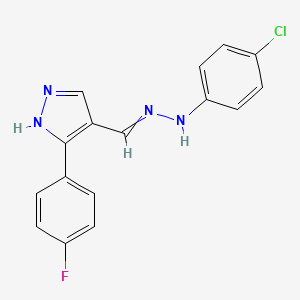
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)
